MFCD09057675

Description

Based on the nomenclature conventions and comparative analysis frameworks outlined in the evidence, compounds with MDL identifiers are typically cataloged for their role in catalysis, material science, or pharmaceutical research. For instance, similar compounds (e.g., MFCD00039227 in ) often feature fluorinated aromatic or heterocyclic structures, which are critical in drug design and organic synthesis due to their electronic and steric properties .

While direct data on MFCD09057675 is absent, its classification under the MDL system suggests it may belong to a class of organofluorine compounds, which are widely studied for their thermal stability, bioavailability, and catalytic applications .

Properties

IUPAC Name |

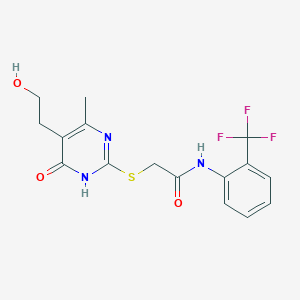

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3S/c1-9-10(6-7-23)14(25)22-15(20-9)26-8-13(24)21-12-5-3-2-4-11(12)16(17,18)19/h2-5,23H,6-8H2,1H3,(H,21,24)(H,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQIOSKKECIXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of “MFCD09057675” involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Synthetic Routes: The synthesis of “this compound” involves a series of chemical reactions that convert starting materials into the desired compound. These reactions are carefully controlled to ensure high yield and purity.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to facilitate the formation of “this compound”. These conditions are crucial for achieving the desired chemical transformations efficiently.

Industrial Production: On an industrial scale, the production of “this compound” involves large-scale reactors and continuous processing techniques. This ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

“MFCD09057675” undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving “this compound” result in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are optimized to achieve the desired products efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties.

Scientific Research Applications

“MFCD09057675” has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, “this compound” is used to study cellular processes and biochemical pathways. It may also serve as a probe or marker in various assays.

Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development.

Industry: In industry, “this compound” is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of “MFCD09057675” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds based on structural motifs, functional groups, and applications. Below is a comparative analysis using representative examples from the evidence:

<sup>†</sup> Inferred from MDL classification and analogous compounds.

Key Differences and Similarities

- Electronic Effects: CAS 1533-03-5 and CAS 1046861-20-4 incorporate electron-withdrawing groups (trifluoromethyl, boron-halogen), enhancing their reactivity in cross-coupling reactions compared to non-fluorinated analogues . This compound may share similar electronic properties if fluorinated.

- Synthetic Utility : CAS 139502-80-0 is used in photocatalytic systems due to its chlorinated aromatic core, whereas CAS 1046861-20-4’s boron content enables its role in transition-metal catalysis . This compound could occupy a niche in these domains if structurally aligned.

- Thermodynamic Stability: Fluorinated compounds like CAS 1533-03-5 exhibit higher thermal stability (e.g., boiling point >200°C) compared to non-fluorinated analogues, a trait critical for industrial processes .

Research Findings and Data Gaps

Experimental Insights from Analogues

- Synthetic Methods: CAS 1533-03-5 is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketones under reflux, achieving >95% yield . Similar protocols may apply to this compound if it shares a ketone backbone.

- Catalytic Performance: CAS 1046861-20-4 demonstrates efficacy in palladium-catalyzed couplings, with turnover numbers (TON) exceeding 10<sup>4</sup> in optimized conditions . This suggests this compound could be evaluated for analogous catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.